molecular formula C4H5N3O B12352526 4-amino-4H-pyridazin-3-one

4-amino-4H-pyridazin-3-one

Cat. No.: B12352526
M. Wt: 111.10 g/mol
InChI Key: FYRKMSPWIQAJMH-UHFFFAOYSA-N
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Description

4-Amino-4H-pyridazin-3-one is a heterocyclic compound that contains a pyridazine ring with an amino group at the 4-position and a keto group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-4H-pyridazin-3-one typically involves the cyclization of hydrazine derivatives with appropriate carbonyl compounds. One common method is the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . For instance, the cyclization of phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) can yield the desired pyridazinone .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-4H-pyridazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-amino-4H-pyridazin-3-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

4-Amino-4H-pyridazin-3-one can be compared with other similar compounds such as:

Uniqueness: The presence of both an amino group and a keto group in this compound makes it a unique scaffold for drug design and synthesis. Its ability to undergo various chemical reactions and its diverse pharmacological activities further highlight its significance .

Properties

Molecular Formula

C4H5N3O

Molecular Weight

111.10 g/mol

IUPAC Name

4-amino-4H-pyridazin-3-one

InChI

InChI=1S/C4H5N3O/c5-3-1-2-6-7-4(3)8/h1-3H,5H2

InChI Key

FYRKMSPWIQAJMH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=NC(=O)C1N

Origin of Product

United States

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